molecular formula C16H18N4O3S B6785359 N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide

N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B6785359
M. Wt: 346.4 g/mol
InChI Key: DDPWWOJLBWKSGY-UHFFFAOYSA-N
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Description

“N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a pyrrolidine ring, a pyrazine ring, and a benzofuran moiety, suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-24(22,14-4-3-12-10-23-11-13(12)7-14)19-15-8-17-9-16(18-15)20-5-1-2-6-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPWWOJLBWKSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)NS(=O)(=O)C3=CC4=C(COC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the benzofuran derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Pyrazine Ring: This can be done through nucleophilic substitution reactions.

    Incorporation of the Pyrrolidine Ring: This final step may involve the reaction of the intermediate with pyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide” would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different functional groups.

Uniqueness

“N-(6-pyrrolidin-1-ylpyrazin-2-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide” is unique due to its combination of a pyrrolidine ring, a pyrazine ring, and a benzofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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